molecular formula C22H19F2N3OS2 B11637349 2-Amino-1-(2,6-difluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(2,6-difluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11637349
M. Wt: 443.5 g/mol
InChI Key: WNNCABNKEPJUIE-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-difluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,6-difluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the thienyl group: This step involves the coupling of a thienyl derivative with the quinoline core using a palladium-catalyzed cross-coupling reaction.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,6-difluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline alcohols.

Scientific Research Applications

2-Amino-1-(2,6-difluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for drug development, particularly for targeting diseases such as malaria, cancer, and bacterial infections.

    Materials Science: Its unique structural features may be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It could influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-1-(2,6-difluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline
  • **2-Amino-1-(2,6-difluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

The presence of the carbonitrile group in 2-Amino-1-(2,6-difluorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C22H19F2N3OS2

Molecular Weight

443.5 g/mol

IUPAC Name

2-amino-1-(2,6-difluorophenyl)-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H19F2N3OS2/c1-11-9-12(22(29-2)30-11)18-13(10-25)21(26)27(16-7-4-8-17(28)19(16)18)20-14(23)5-3-6-15(20)24/h3,5-6,9,18H,4,7-8,26H2,1-2H3

InChI Key

WNNCABNKEPJUIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC=C4F)F)N)C#N

Origin of Product

United States

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